

# In-depth Technical Guide: Photophysical Properties of Disperse Red 73

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## Compound of Interest

Compound Name: Disperse Red 73

Cat. No.: B079764

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected photophysical properties of **Disperse Red 73** and the standard experimental methodologies for their determination. A detailed, peer-reviewed study specifically quantifying the photophysical parameters of **Disperse Red 73** is not readily available in the public domain. The quantitative data presented are estimations based on values reported for structurally analogous azo disperse dyes.

## Introduction

**Disperse Red 73** (C.I. 11116) is a monoazo dye with the chemical formula  $C_{18}H_{16}N_6O_2$  and a molecular weight of 348.36 g/mol <sup>[1]</sup> Its molecular structure is characterized by a 2-cyano-4-nitroaniline group linked through an azo bridge to an N-ethyl-N-cyanoethylaniline moiety <sup>[1]</sup> Primarily used in the textile industry for imparting a vibrant red color to synthetic fibers like polyester, its photophysical characteristics are of significant interest for potential applications in other scientific and technological fields. The interaction of **Disperse Red 73** with light is dictated by the electronic transitions within its extended  $\pi$ -conjugated system, which is influenced by the presence of both electron-donating and electron-withdrawing functional groups.

## Molecular and Physicochemical Properties

Property	Value	Reference
IUPAC Name	3-((4-((2-cyano-4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile	
CAS Number	16889-10-4	[1]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> N <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	348.36 g/mol	[1]
Appearance	Dark red powder	
Solubility	Soluble in ethanol, acetone, and benzene.	

## Expected Photophysical Data

The photophysical properties of azo dyes are notably influenced by their chemical structure and the polarity of their environment. In the absence of specific experimental data for **Disperse Red 73**, the following table provides estimated values based on structurally similar red azo disperse dyes.

Photophysical Parameter	Expected Value/Range	Typical Solvent	Notes
Absorption Maximum ( $\lambda_{\text{max}}$ )	490 - 530 nm	Ethanol, Dichloromethane	This strong absorption band is attributed to a $\pi \rightarrow \pi^*$ electronic transition within the azo chromophore. The exact position is subject to solvatochromic shifts.
Molar Extinction Coefficient ( $\epsilon$ )	35,000 - 55,000 $\text{M}^{-1}\text{cm}^{-1}$	Ethanol, Dichloromethane	High molar extinction coefficients are characteristic of the intense color of azo dyes.
Emission Maximum ( $\lambda_{\text{em}}$ )	590 - 660 nm	Ethanol, Dichloromethane	A large Stokes shift is anticipated. The fluorescence emission is generally weak.
Fluorescence Quantum Yield ( $\Phi_F$ )	< 0.01	Ethanol	Azo dyes typically exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing.
Fluorescence Lifetime ( $\tau_F$ )	0.2 - 2.5 ns	Ethanol	The short fluorescence lifetime is a direct consequence of the low quantum yield and rapid non-radiative

deactivation of the  
excited state.

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## Experimental Protocols

The following sections describe the standard experimental procedures for the characterization of the photophysical properties of disperse dyes like **Disperse Red 73**.

### UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum ( $\lambda_{\text{max}}$ ) and molar extinction coefficient ( $\epsilon$ ).

Methodology:

- **Sample Preparation:** A concentrated stock solution of **Disperse Red 73** is prepared in a spectroscopic grade solvent (e.g., ethanol or dichloromethane). A series of dilutions are then made to achieve concentrations in the micromolar range (e.g., 1-20  $\mu\text{M}$ ).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is employed.
- **Measurement:** The absorbance spectra of the solutions are recorded over a wavelength range of 300-800 nm, using the pure solvent as a blank reference.
- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the peak of the absorption spectrum. The molar extinction coefficient ( $\epsilon$ ) is calculated from the slope of a Beer-Lambert plot (Absorbance vs. Concentration), where the path length of the cuvette is typically 1 cm.

### Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum ( $\lambda_{\text{em}}$ ).

Methodology:

- **Sample Preparation:** A dilute solution of **Disperse Red 73** is prepared, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- **Instrumentation:** A calibrated spectrofluorometer is used.

- **Measurement:** The sample is excited at its  $\lambda_{\text{max}}$ . The emission spectrum is scanned over a wavelength range that is red-shifted from the excitation wavelength (e.g., 500-850 nm).
- **Data Analysis:** The wavelength corresponding to the peak of the emission spectrum is identified as the emission maximum ( $\lambda_{\text{em}}$ ).

## Relative Fluorescence Quantum Yield Determination

**Objective:** To measure the fluorescence quantum yield ( $\Phi_F$ ) relative to a known standard.

**Methodology:**

- **Standard Selection:** A fluorescent standard with a well-documented quantum yield and spectral properties that overlap with the sample is chosen (e.g., Rhodamine 6G in ethanol,  $\Phi_F = 0.95$ ).
- **Sample and Standard Preparation:** Solutions of the sample and the standard are prepared in the same solvent. Their concentrations are adjusted to have similar and low absorbance values ( $< 0.1$ ) at the same excitation wavelength.
- **Measurement:** The absorption and emission spectra of both the sample and the standard are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).
- **Data Analysis:** The quantum yield of the sample is calculated using the following equation:

$$\Phi_F (\text{sample}) = \Phi_F (\text{std}) \times [ (I_{\text{sample}}) / (I_{\text{std}}) ] \times [ (A_{\text{std}}) / (A_{\text{sample}}) ] \times [ (n_{\text{sample}})^2 / (n_{\text{std}})^2 ]$$

where  $I$  is the integrated fluorescence intensity,  $A$  is the absorbance at the excitation wavelength, and  $n$  is the refractive index of the solvent.

## Fluorescence Lifetime Measurement

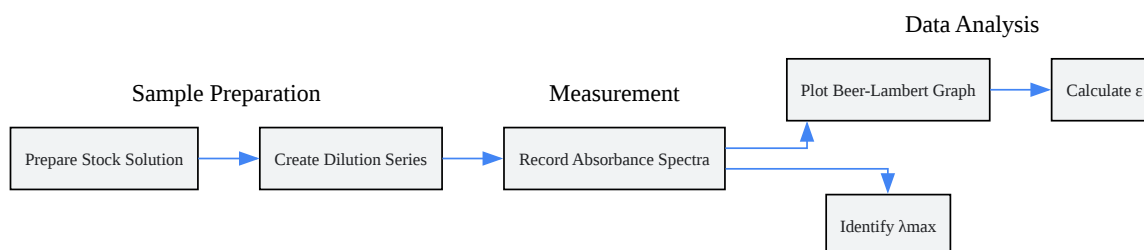
**Objective:** To determine the fluorescence lifetime ( $\tau_F$ ) using Time-Correlated Single Photon Counting (TCSPC).

**Methodology:**

- **Sample Preparation:** A deoxygenated, dilute solution of **Disperse Red 73** is prepared.

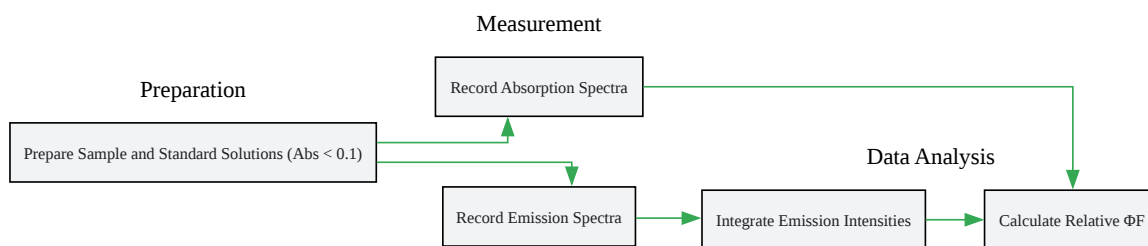
- **Instrumentation:** A TCSPC instrument equipped with a pulsed light source (e.g., a picosecond diode laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.
- **Measurement:** The instrument response function (IRF) is first measured using a scattering solution. The fluorescence decay of the sample is then recorded by exciting the sample with light pulses and timing the arrival of individual emitted photons.
- **Data Analysis:** The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The intensity-weighted average lifetime is reported as the fluorescence lifetime ( $\tau_F$ ).

## Visualized Experimental Workflows



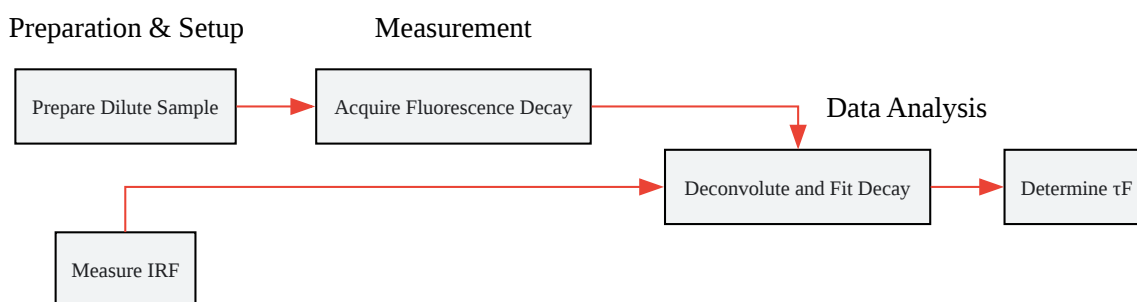
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Caption: Workflow for Absorption Spectroscopy.



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Caption: Workflow for Relative Quantum Yield Measurement.



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Caption: Workflow for Fluorescence Lifetime Measurement.

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## References

- 1. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Photophysical Properties of Disperse Red 73]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079764#photophysical-properties-of-disperse-red-73]

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